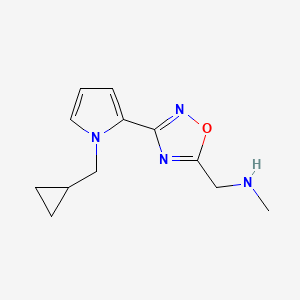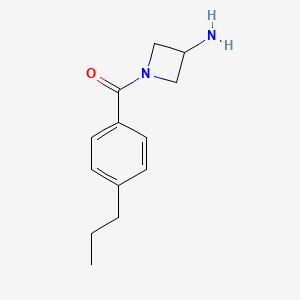![molecular formula C11H24N2 B1488922 tert-ブチル[(1-メチルピペリジン-3-イル)メチル]アミン CAS No. 1247691-01-5](/img/structure/B1488922.png)
tert-ブチル[(1-メチルピペリジン-3-イル)メチル]アミン
説明
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピラゾール誘導体の合成
“tert-ブチル[(1-メチルピペリジン-3-イル)メチル]アミン”は、ピラゾール誘導体の合成に使用できます 。ピラゾールは、隣接する位置に2つの窒素原子を含む5員環ヘテロ環です。 ピラゾール誘導体は、幅広い生理学的および薬理学的活性のために注目を集めています .
医薬品原薬の調製
N-ヘテロ環式アミン(“tert-ブチル[(1-メチルピペリジン-3-イル)メチル]アミン”など)は、医薬品原薬、生物活性分子、天然物、農薬の調製における重要な前駆体です .
N-ヘテロ環式アミンの合成
この化合物は、新規なN-ヘテロ環式アミンの合成に使用できます。 これらのアミンは、創薬および現代の有機合成における貴重なビルディングブロックです .
還元的アミノ化
“tert-ブチル[(1-メチルピペリジン-3-イル)メチル]アミン”は、還元的アミノ化に使用できます。還元的アミノ化は、操作の簡便さから、医薬品業界におけるC–N結合構築の一般的な手法です .
ピラゾリルイミンの合成
この化合物は、N-ピラゾリルイミンの合成に使用できます 。 これらのイミンは、さまざまなヘテロ環式化合物の合成における重要な中間体です .
縮合反応
“tert-ブチル[(1-メチルピペリジン-3-イル)メチル]アミン”は、縮合反応でさまざまな化合物を合成するために使用できます .
作用機序
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels . This interaction could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2, as seen in similar compounds, can influence axonal guidance and neuronal growth cone collapse , suggesting a potential role in neural development and function.
Result of Action
The regulation of voltage-gated sodium channels and crmp2, as seen in similar compounds, could potentially alter cellular electrical activity and influence neural development and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine . .
生化学分析
Biochemical Properties
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzyme, thereby affecting its function.
Cellular Effects
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation.
Molecular Mechanism
At the molecular level, Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes, and altering gene expression . For instance, it may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable for extended periods, but it may degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or organ dysfunction.
Metabolic Pathways
Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
Within cells and tissues, Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of Tert-butyl[(1-methylpiperidin-3-yl)methyl]amine is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the endoplasmic reticulum, where it can affect protein synthesis and folding.
特性
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)12-8-10-6-5-7-13(4)9-10/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULGIXNZTXLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















